molecular formula C14H18ClNO2S B3927916 2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B3927916
M. Wt: 299.8 g/mol
InChI Key: BCBLJTKXSVUQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been synthesized for scientific research applications. This compound has been found to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the activation of immune cells and the growth of cancer cells. By inhibiting BTK, this compound can reduce the activity of immune cells that contribute to autoimmune disorders and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce the activity of immune cells that contribute to autoimmune disorders. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its specificity for BTK. This compound has been found to selectively inhibit BTK without affecting other proteins, which makes it a useful tool for studying the role of BTK in disease. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide. One area of research is the development of more potent and selective BTK inhibitors that can be used in the treatment of cancer and autoimmune disorders. Another area of research is the identification of biomarkers that can be used to predict the response to BTK inhibitors in patients. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has been found to inhibit the growth of cancer cells and reduce the activity of immune cells that contribute to autoimmune disorders.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c15-12-5-3-11(4-6-12)9-19-10-14(17)16-8-13-2-1-7-18-13/h3-6,13H,1-2,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBLJTKXSVUQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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